Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride
Description
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride is a synthetic organic compound characterized by a benzodioxole moiety linked to a piperazine ring via a ketone group, with a hydrochloride salt counterion.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-12(14-5-3-13-4-6-14)9-1-2-10-11(7-9)17-8-16-10;/h1-2,7,13H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEOLWHTDQBEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Key Reaction Pathways
The compound participates in reactions driven by its nucleophilic piperazine nitrogen atoms, electrophilic aromatic benzodioxole system, and the carbonyl group. Major reaction types include:
| Reaction Type | Site of Reactivity | Typical Reagents/Conditions |
|---|---|---|
| Nucleophilic substitution | Piperazine nitrogen atoms | Alkyl halides, acyl chlorides |
| Electrophilic aromatic substitution | Benzodioxole aromatic ring | Nitrating agents, sulfonating reagents |
| Carbonyl group transformations | Methanone moiety | Grignard reagents, hydrazines |
Substitution Reactions at Piperazine Moiety
The piperazine ring’s secondary amines undergo alkylation, acylation, and protonation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. Optimal conditions include polar aprotic solvents (e.g., DMF) at 60–80°C.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
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Salt Formation : The hydrochloride salt (as in the parent compound) dissociates in aqueous solutions, enabling ion-exchange reactions with stronger acids or bases .
Electrophilic Aromatic Substitution at Benzodioxole Ring
The electron-rich benzodioxole ring undergoes electrophilic substitutions:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 or C-6 | Nitro derivatives (confirmed via NMR) |
| Sulfonation | SO₃/H₂SO₄ | C-4 | Sulfonic acid derivatives |
| Halogenation | Cl₂/FeCl₃ | C-4 | Chlorinated analogs |
Reactivity is moderated by the electron-donating dioxole oxygen atoms, directing substitution to the para and meta positions .
Functional Group Transformations
The methanone group participates in carbonyl chemistry:
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Nucleophilic Addition : Reacts with Grignard reagents (e.g., CH₃MgBr) to form secondary alcohols.
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Condensation Reactions : Forms hydrazones with hydrazines (e.g., NH₂NH₂) under acidic conditions.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, though this may require protecting the piperazine nitrogen.
Reaction Conditions and Optimization
Key parameters influencing reaction efficiency:
| Factor | Impact | Example Data |
|---|---|---|
| Solvent Polarity | Polar solvents (e.g., DMSO) enhance nucleophilicity of piperazine. | Yield increased by 22% in DMSO vs. THF |
| Temperature | Alkylation proceeds optimally at 70°C; higher temps risk decomposition. | TON (turnover number) = 15 at 70°C |
| Catalysts | Lewis acids (e.g., AlCl₃) accelerate electrophilic substitutions. | Reaction time reduced by 40% |
Stability and Degradation Pathways
The compound exhibits pH-dependent stability:
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Acidic Conditions : Protonation of piperazine enhances solubility but may lead to ring-opening at extreme pH (<2) .
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Basic Conditions : Deprotonation triggers hydrolysis of the carbonyl group, forming carboxylic acid derivatives.
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Thermal Stability : Decomposes above 200°C, releasing CO and HCl (confirmed via TGA).
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. In a study evaluating the antibacterial potential of related compounds, benzo[d][1,3]dioxol-5-yl derivatives demonstrated high efficacy against various Gram-positive and Gram-negative bacteria. For instance:
- Compound 4e showed minimum inhibitory concentrations (MICs) of 80 nM against Sarcina and 110 nM against Staphylococcus aureus.
- Compound 6c exhibited an MIC of 90 nM for Sarcina .
These findings suggest that the incorporation of the benzo[d][1,3]dioxole structure enhances antimicrobial activity.
Antitumor Activity
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride has also been investigated for its antitumor properties. Studies have shown that compounds containing similar structural motifs can induce apoptosis in cancer cells through various mechanisms:
- Induction of S phase arrest
- Upregulation of pro-apoptotic proteins
- Downregulation of anti-apoptotic proteins leading to mitochondrial dysfunction .
Synthesis and Evaluation
A series of derivatives incorporating the benzo[d][1,3]dioxole structure were synthesized and evaluated for their biological activity. The synthesis involved standard organic reactions followed by spectral characterization techniques such as NMR and mass spectrometry to confirm the structures.
Table 1: Antimicrobial Activity of Synthesized Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | Sarcina | 80 nM |
| 4e | Staphylococcus aureus | 110 nM |
| 6c | Sarcina | 90 nM |
The results indicated that these compounds could serve as promising candidates for further development as antibacterial agents.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of benzo[d][1,3]dioxol derivatives with specific biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The unsubstituted piperazine in the target compound contrasts with derivatives bearing morpholine (4a) or ethylpiperazine (4d) groups, which exhibit antibacterial properties. This suggests that bulkier substituents on the piperazine ring may enhance interactions with bacterial targets .
- Compound 17, featuring a trifluoromethylphenyl-piperazine chain, demonstrates anti-parasitic activity, implying that extended aromatic systems and electron-withdrawing groups (e.g., -CF₃) enhance binding to protozoan enzymes .
Physicochemical Properties :
Key Observations:
- The target compound’s commercial price (¥2852.00/g) exceeds that of simpler analogues (e.g., ¥127.00/500g for (R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone), likely due to the complexity of piperazine-functionalized benzodioxole synthesis .
- High-yield syntheses (e.g., 95% for 4c) often employ optimized coupling reactions, whereas lower yields (e.g., 21% for Compound 17) may involve challenging purification steps .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride (CAS Number: 1093402-61-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 270.72 g/mol. Its structural representation is characterized by a piperazine moiety linked to a benzodioxole group through a carbonyl function.
1. Antimicrobial Activity
Research indicates that compounds containing the piperazine structure exhibit notable antimicrobial properties. Piperazine derivatives have been documented to possess antibacterial and antifungal activities, making them valuable in drug discovery for infectious diseases .
Table 1: Antimicrobial Activity of Piperazine Derivatives
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β, suggesting a potential role in treating inflammatory conditions .
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone | 65% at 1 hour post-administration | |
| Sodium Diclofenac | Standard comparator |
3. Dopamine Receptor Modulation
Recent studies have highlighted the compound's interaction with dopamine receptors, particularly the D3 receptor. It shows promise as a selective agonist, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzo[d][1,3]dioxol derivatives. Modifications in the piperazine ring or the benzodioxole substituents can significantly alter pharmacological profiles:
Key Findings:
- Substitutions at specific positions on the benzodioxole enhance receptor affinity and selectivity.
- The presence of electron-donating groups increases anti-inflammatory potency .
Table 3: SAR Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Electron-donating groups on benzodioxole | Increased D3 receptor affinity | |
| Alterations to piperazine ring | Variability in antimicrobial activity |
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of benzo[d][1,3]dioxol derivatives. The study found that specific modifications led to enhanced D3 receptor agonism while minimizing D2 receptor activity, which is critical for reducing side effects associated with antipsychotic medications .
Q & A
Q. What are the standard synthetic routes for preparing Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions between a benzo[d][1,3]dioxol-5-yl carbonyl precursor and piperazine derivatives. For example, in analogous syntheses, coupling reactions under reflux with sodium hydroxide in methanol have yielded intermediates with ~60% efficiency . Optimization may involve adjusting stoichiometry (e.g., 1–2 equivalents of piperazine), temperature (reflux at ~80°C), and purification methods (e.g., column chromatography or recrystallization). Catalytic methods, such as using phase-transfer catalysts, can enhance reactivity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperazine moiety (δ 2.5–3.5 ppm for N-CH₂ protons) and benzo[d][1,3]dioxolyl group (δ 6.0–6.9 ppm for aromatic protons) .
- LC-MS : Validates molecular weight (e.g., observed [M+H]⁺ peaks matching calculated values) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and C-O-C (benzodioxole, ~1250 cm⁻¹) stretches .
Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with computational predictions (DFT) or repeating experiments under controlled conditions (e.g., deuterated solvents, variable temperature NMR) .
Q. How should researchers handle safety and storage protocols for this compound?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the benzodioxole ring .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The hydrochloride salt may release HCl vapors upon decomposition; neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of derivatives, and what methods are used to isolate enantiomers?
Stereochemical variations in the piperazine or benzodioxolyl groups can significantly alter receptor binding. For example, in related cathinone derivatives, the S-enantiomer of α-pyrrolidinopropiophenone showed higher dopamine transporter inhibition . Enantiomers are isolated via chiral chromatography or asymmetric synthesis using chiral auxiliaries (e.g., L-proline). Absolute configuration is confirmed by X-ray crystallography (using SHELXL ) or circular dichroism .
Q. What computational tools are recommended for predicting binding affinities or pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors .
- ADMET prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and metabolic stability .
- Crystallography software : Mercury (CCDC) for visualizing crystal packing and hydrogen-bonding networks .
Q. How can researchers resolve contradictory data in antibacterial or antiparasitic assays for this compound?
Contradictions may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols using CLSI guidelines:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains with controls (e.g., ciprofloxacin) .
- Anti-parasitic activity : For Trypanosoma cruzi, use in vitro amastigote assays with benznidazole as a reference .
Report IC₅₀ values with standard deviations from triplicate experiments .
Q. What strategies improve the yield of piperazine-containing derivatives during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
